4-[4-(4-Chloro-phenoxy)-benzenesulfonylmethyl]-tetrahydro-pyran-4-carboxylic acid hydroxyamide
4-[4-(4-Chloro-phenoxy)-benzenesulfonylmethyl]-tetrahydro-pyran-4-carboxylic acid hydroxyamide
CTS-1027 is a matrix metalloproteinase inhibitor which has been studied in humans as an anti-arthritic agent and anti-fibrogenic during cholestatic liver injury.
Brand Name:
Vulcanchem
CAS No.:
193022-04-7
VCID:
VC0524526
InChI:
InChI=1S/C19H20ClNO6S/c20-14-1-3-15(4-2-14)27-16-5-7-17(8-6-16)28(24,25)13-19(18(22)21-23)9-11-26-12-10-19/h1-8,23H,9-13H2,(H,21,22)
SMILES:
C1COCCC1(CS(=O)(=O)C2=CC=C(C=C2)OC3=CC=C(C=C3)Cl)C(=O)NO
Molecular Formula:
C19H20ClNO6S
Molecular Weight:
425.9 g/mol
4-[4-(4-Chloro-phenoxy)-benzenesulfonylmethyl]-tetrahydro-pyran-4-carboxylic acid hydroxyamide
CAS No.: 193022-04-7
Inhibitors
VCID: VC0524526
Molecular Formula: C19H20ClNO6S
Molecular Weight: 425.9 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
CAS No. | 193022-04-7 |
---|---|
Product Name | 4-[4-(4-Chloro-phenoxy)-benzenesulfonylmethyl]-tetrahydro-pyran-4-carboxylic acid hydroxyamide |
Molecular Formula | C19H20ClNO6S |
Molecular Weight | 425.9 g/mol |
IUPAC Name | 4-[[4-(4-chlorophenoxy)phenyl]sulfonylmethyl]-N-hydroxyoxane-4-carboxamide |
Standard InChI | InChI=1S/C19H20ClNO6S/c20-14-1-3-15(4-2-14)27-16-5-7-17(8-6-16)28(24,25)13-19(18(22)21-23)9-11-26-12-10-19/h1-8,23H,9-13H2,(H,21,22) |
Standard InChIKey | ROSNVSQTEGHUKU-UHFFFAOYSA-N |
SMILES | C1COCCC1(CS(=O)(=O)C2=CC=C(C=C2)OC3=CC=C(C=C3)Cl)C(=O)NO |
Canonical SMILES | C1COCCC1(CS(=O)(=O)C2=CC=C(C=C2)OC3=CC=C(C=C3)Cl)C(=O)NO |
Appearance | Solid powder |
Description | CTS-1027 is a matrix metalloproteinase inhibitor which has been studied in humans as an anti-arthritic agent and anti-fibrogenic during cholestatic liver injury. |
Purity | >98% (or refer to the Certificate of Analysis) |
Shelf Life | >2 years if stored properly |
Solubility | Soluble in DMSO, not in water |
Storage | Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms | CTS-1027; CTS1027; CTS 1027; RO-1130830; RO1130830; RO 1130830; RS-130830; RS130830; RS 130830 |
Reference | 1: Liechti FD, Bächtold F, Grandgirard D, Leppert D, Leib SL. The matrix metalloproteinase inhibitor RS-130830 attenuates brain injury in experimental pneumococcal meningitis. J Neuroinflammation. 2015 Mar 4;12:43. doi: 10.1186/s12974-015-0257-0. PubMed PMID: 25890041; PubMed Central PMCID: PMC4352253. 2: Tomillero A, Moral MA. Gateways to clinical trials. Methods Find Exp Clin Pharmacol. 2010 Sep;32(7):517-48. doi: 10.1358/mf.2010.32.7.1549223. PubMed PMID: 21069103. 3: Kahraman A, Bronk SF, Cazanave S, Werneburg NW, Mott JL, Contreras PC, Gores GJ. Matrix metalloproteinase inhibitor, CTS-1027, attenuates liver injury and fibrosis in the bile duct-ligated mouse. Hepatol Res. 2009 Aug;39(8):805-13. doi: 10.1111/j.1872-034X.2009.00541.x. Epub 2009 Jul 13. PubMed PMID: 19624765; PubMed Central PMCID: PMC2908315. |
PubChem Compound | 3342298 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume